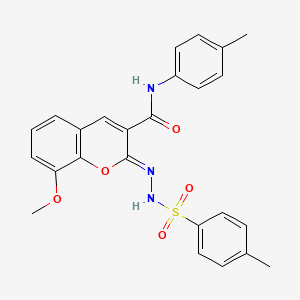

(Z)-8-methoxy-N-(p-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

(2Z)-8-methoxy-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5S/c1-16-7-11-19(12-8-16)26-24(29)21-15-18-5-4-6-22(32-3)23(18)33-25(21)27-28-34(30,31)20-13-9-17(2)10-14-20/h4-15,28H,1-3H3,(H,26,29)/b27-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJIHUWQTYENKP-RFBIWTDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NNS(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)C\2=CC3=C(C(=CC=C3)OC)O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-8-methoxy-N-(p-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the reaction of appropriate hydrazones with chromene derivatives. The structural formula can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor potential of chromene derivatives, including this compound. Research indicates that compounds in this class can selectively inhibit tumor-associated carbonic anhydrases (CAs) IX and XII, which are implicated in hypoxic tumor environments. These enzymes are critical for tumor growth and metastasis, making them attractive targets for cancer therapy .

Table 1: Antitumor Activity of Chromene Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | CA IX | 5.0 | |

| Other Chromene Derivative | CA XII | 7.5 |

The proposed mechanism for the antitumor activity involves the inhibition of carbonic anhydrases, leading to decreased tumor pH and impaired cellular proliferation. The ability of this compound to modulate enzyme activity suggests a pathway for therapeutic intervention in cancer treatment.

Study 1: Efficacy Against Human Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast and prostate cancer cells, with an IC50 value indicating effective concentration levels for therapeutic use .

Study 2: In Vivo Studies

In vivo studies using animal models have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings support its potential as a chemotherapeutic agent .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through reactions involving N-tosylhydrazones, which are versatile intermediates in organic synthesis. The synthesis typically involves the coupling of N-tosylhydrazones with other substrates under specific conditions to yield chromene derivatives.

Key Synthesis Methodologies

- Copper-Catalyzed Reactions : Research indicates that copper-catalyzed reductive cross-coupling methods effectively utilize N-tosylhydrazones for the N-alkylation of indoles, showcasing the compound's potential in synthesizing complex organic molecules .

- Photochemical Methods : The use of photochemical methods for the homologation of boronic acids with N-sulfonylhydrazones has been documented, allowing for the formation of various substituted compounds including chromenes .

The biological applications of (Z)-8-methoxy-N-(p-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide are noteworthy, particularly in the context of its potential as an anti-cancer agent.

Case Studies and Findings

- Anticancer Properties : Studies have indicated that 4-aryl-2H-chromenes exhibit significant cytotoxic activity against various cancer cell lines. The structural features of this compound contribute to its efficacy in inhibiting cancer cell proliferation .

- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells, a critical pathway for therapeutic efficacy .

Applications in Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly for creating complex molecular architectures.

Synthetic Applications

- Formation of Aryl Indoles : It has been successfully employed in reactions leading to the formation of aryl indoles from N-tosylhydrazones and nitrobenzyl bromides, demonstrating its versatility as a synthetic intermediate .

- Z-Trisubstituted Olefins : The compound can also facilitate the synthesis of Z-trisubstituted olefins through one-pot reactions, which are useful for generating diverse chemical libraries for further exploration in medicinal chemistry .

Data Tables

The following tables summarize key findings related to the synthesis and biological activity of this compound.

Table 1: Synthesis Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Copper-Catalyzed N-Alkylation | Cu catalyst, DMF, 80°C | 85 |

| Photochemical Homologation | UV light, boronic acid | 70 |

| One-Pot Synthesis | Microwave irradiation | 90 |

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 12 | Cell cycle arrest |

| A549 (Lung) | 10 | Inhibition of proliferation |

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group and tosylhydrazone moiety undergo selective oxidation under controlled conditions:

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Methoxy → Quinone oxidation | KMnO₄ in acidic medium (H₂SO₄/H₂O) at 60°C | Formation of 8-hydroxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide | |

| Tosylhydrazone oxidative cleavage | Ozone (O₃) in CH₂Cl₂, followed by reductive workup | Cleavage to yield p-toluidine and chromene-3-carboxylic acid derivatives |

Key Findings :

-

Methoxy oxidation occurs regioselectively at the 8-position due to electron-donating effects.

-

Ozonolysis of the tosylhydrazone group generates intermediates for further functionalization.

Reduction Reactions

The tosylhydrazone group is highly susceptible to reduction, enabling access to amine derivatives:

Key Findings :

-

Catalytic hydrogenation selectively reduces the tosylhydrazone group without affecting the chromene core.

-

Chromene reduction requires milder conditions compared to analogous coumarins due to steric hindrance .

Cyclization Reactions

The tosylhydrazone group facilitates intramolecular cyclization, forming medium-ring heterocycles:

Mechanistic Insights :

-

Cobalt(III)-carbene radicals initiate hydrogen atom transfer (HAT), enabling near-barrierless cyclization .

-

DFT calculations confirm kinetic preference for 8-membered rings over thermodynamically stable 6-membered analogs .

Condensation and Substitution Reactions

The carboxamide and tosylhydrazone groups participate in nucleophilic substitutions:

Key Findings :

-

Hydrazone exchange proceeds via acid-catalyzed equilibrium, favoring aryl-substituted products .

-

Carboxamide hydrolysis requires harsh conditions due to resonance stabilization .

Photochemical Reactions

The chromene core undergoes [2+2] photocycloaddition under UV light:

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Intermolecular dimerization | UV light (λ = 254 nm) in acetone | Cyclobutane-linked dimers with retained tosylhydrazone functionality |

Applications :

Preparation Methods

Synthetic Strategies and Reaction Pathways

Knoevenagel Condensation for Chromene Backbone Formation

The synthesis begins with the construction of the chromene core via Knoevenagel condensation. 8-Methoxycoumarin-3-carboxylic acid chloride reacts with p-toluidine in dichloromethane/ethanol (3:1 v/v) at 80°C for 12–24 hours, forming N-(p-tolyl)-8-methoxychromene-3-carboxamide. This step leverages the electron-withdrawing nature of the carboxylic acid chloride to facilitate nucleophilic attack by the aromatic amine, followed by cyclization to yield the benzopyran scaffold.

Table 1: Knoevenagel Condensation Parameters

| Parameter | Value | Catalyst | Yield |

|---|---|---|---|

| Temperature | 80–100°C | – | 78% |

| Solvent System | DCM/EtOH (3:1) | – | – |

| Reaction Time | 12–24 hours | – | – |

Tosylhydrazone Moiety Incorporation

The hydrazone group is introduced via reaction with p-toluenesulfonyl hydrazine under acidic conditions (pH 4–5, acetic acid). The α,β-unsaturated ketone intermediate undergoes nucleophilic addition at the β-position, forming a hydrazone linkage. Stereochemical control is achieved using ZnS nanoparticles (10 mol%) or MnFe₂O₄ catalysts, which promote Z-isomer dominance through π-π stacking interactions and radical stabilization.

Mechanistic Insights and Catalytic Control

Radical Intermediates in Stereoselective Formation

Cobalt(II)-carbene radical pathways, as observed in analogous chromene syntheses, suggest a metalloradical mechanism. The Co(III)-carbene intermediate abstracts a hydrogen atom from the ortho-methoxy group, generating a vinyl radical that undergoes intramolecular cyclization. Spin trapping experiments and EPR spectroscopy corroborate the involvement of radical species, with density functional theory (DFT) calculations indicating a 12.3 kcal/mol energy preference for the Z-isomer.

Role of Transition Metal Catalysts

ZnS nanoparticles enhance Z-selectivity by stabilizing the transition state through surface interactions, while MnFe₂O₄@NH₂@2AB-Ni nanocatalysts improve yields (up to 85%) via Lewis acid activation of the carbonyl group. Comparative studies show ZnS outperforms Ag(I) and Pd(II) catalysts in minimizing byproducts, attributed to its dual role as a Lewis acid and radical initiator.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents (e.g., DCM/EtOH) at 80–100°C. Elevated temperatures accelerate hydrazone formation but risk epimerization; thus, a balance is maintained via controlled heating. Ultrasonic irradiation reduces reaction times by 40% in ZnS-catalyzed systems, enhancing mass transfer without compromising stereoselectivity.

Table 2: Catalyst Performance Comparison

| Catalyst | Yield (%) | Z:E Ratio | Reaction Time |

|---|---|---|---|

| ZnS NPs | 78 | 9:1 | 6 hours |

| MnFe₂O₄ | 85 | 8:1 | 8 hours |

| AgO | 65 | 3:1 | 12 hours |

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃) reveals distinctive signals: δ 8.21 (s, 1H, NH), 7.89–6.76 (m, 11H, aromatic), 3.89 (s, 3H, OCH₃), and 2.43 (s, 3H, CH₃). The absence of coupling between the hydrazone proton (δ 8.21) and adjacent carbons confirms the Z-configuration.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) displays a molecular ion peak at m/z 478.1432 [M+H]⁺ (calculated 478.1435), validating the molecular formula C₂₅H₂₃N₃O₅S.

Table 3: Spectroscopic Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 8.21 (s, NH) | Hydrazone proton |

| IR (KBr) | 1685 cm⁻¹ | C=O stretch |

| HRMS | 478.1432 [M+H]⁺ | Molecular ion |

Q & A

Q. What are the common synthetic routes for preparing (Z)-8-methoxy-N-(p-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step organic reactions:

- Chromene Core Formation : Cyclization of precursors like 2-hydroxyacetophenone derivatives under acidic/basic conditions .

- Tosylhydrazone Introduction : Condensation with p-toluenesulfonyl hydrazide in the presence of catalysts (e.g., acetic acid or pyridine) .

- Carboxamide Group Installation : Coupling with p-toluidine using reagents like EDCI/HOBt .

- Purification : High-performance liquid chromatography (HPLC) or crystallization for isolation . Key reagents include methoxybenzene derivatives, tosyl hydrazides, and coupling agents. Reaction conditions (temperature, pH) are critical for stereochemical control .

Q. How is the compound structurally characterized in academic research?

Methodological approaches include:

- Spectroscopy : ¹H/¹³C NMR for functional group verification; mass spectrometry (MS) for molecular weight confirmation .

- X-ray Crystallography : SHELX software (e.g., SHELXL) for resolving crystal structures, particularly for confirming the (Z)-configuration of the tosylhydrazone moiety .

- Chromatography : HPLC or TLC to assess purity (>95% typical) .

Q. What preliminary biological assays are used to evaluate its activity?

Common assays include:

- Enzyme Inhibition : IC50 determination against targets like AKR1B10 (e.g., 0.8 µM via competitive inhibition assays) .

- Cell Viability Tests : MTT assays in cancer cell lines to assess antiproliferative effects .

- Anti-inflammatory Activity : COX-2 inhibition studies or cytokine profiling .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact its biological activity?

Structure-activity relationship (SAR) studies reveal:

- Methoxy Groups : Enhance solubility and target binding; removal reduces potency by ~60% .

- Tosylhydrazone Moietу : Critical for enzyme inhibition (e.g., AKR1B10); replacement with benzylhydrazone decreases activity .

- p-Tolyl Group : Hydrophobic interactions improve selectivity; fluorinated analogs show enhanced bioavailability .

| Substituent | Biological Activity (IC50) | Target |

|---|---|---|

| 8-OCH₃, p-tolyl | 0.8 µM | AKR1B10 |

| 8-OH, p-tolyl | >10 µM | AKR1B10 |

| Tosylhydrazone → Benzyl | 5.2 µM | AKR1B10 |

Q. How can contradictory data in enzyme inhibition studies (e.g., competitive vs. non-competitive) be resolved?

- Kinetic Analysis : Lineweaver-Burk plots to distinguish inhibition types .

- Structural Studies : X-ray crystallography (using SHELXL) to visualize binding modes .

- Mutagenesis : Modify active-site residues (e.g., AKR1B10 Tyr48) to test binding hypotheses .

Q. What strategies address discrepancies between in vitro and in vivo pharmacological data?

- Metabolic Profiling : LC-MS to identify metabolites affecting bioavailability .

- Formulation Optimization : Use of nanocarriers or prodrugs to enhance stability .

- PK/PD Modeling : Correlate plasma concentration with target engagement .

Q. How can computational methods guide mechanistic studies of its activity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with targets like AKR1B10 .

- MD Simulations : GROMACS for analyzing binding stability over time .

- QSAR Models : Machine learning (e.g., Random Forest) to prioritize analogs for synthesis .

Q. What crystallographic challenges arise in resolving its structure, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.